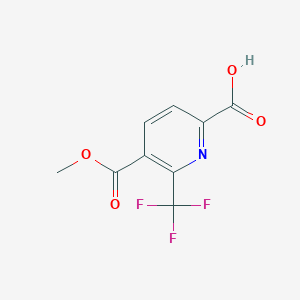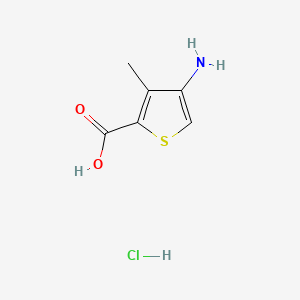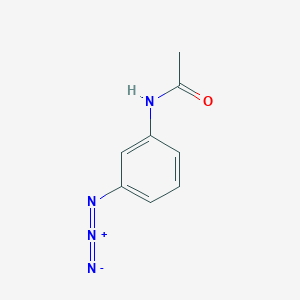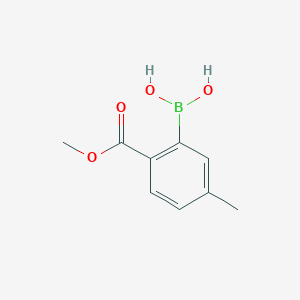
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of aromatic compounds. One common method is the reaction of organometallic compounds, such as lithium or magnesium reagents, with borate esters. For example, the reaction of phenylmagnesium bromide with trimethyl borate followed by hydrolysis can yield the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves metal-catalyzed borylation of alkanes and arenes via C-H activation. This method allows for the efficient introduction of boronic acid groups into aromatic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction allows the compound to act as a molecular receptor, binding to specific targets such as saccharides and catechols . The formation of boronate esters is a key step in many of its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the methoxycarbonyl and methyl substituents.
4-(Methoxycarbonyl)phenylboronic acid: Similar structure but with the methoxycarbonyl group at a different position.
2-Methoxy-5-(methoxycarbonyl)phenylboronic acid: Contains an additional methoxy group.
Uniqueness
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the methoxycarbonyl and methyl groups can enhance its ability to participate in certain chemical reactions and interact with specific molecular targets .
Eigenschaften
Molekularformel |
C9H11BO4 |
|---|---|
Molekulargewicht |
193.99 g/mol |
IUPAC-Name |
(2-methoxycarbonyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3 |
InChI-Schlüssel |
XDWQNTRYQRGQQT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


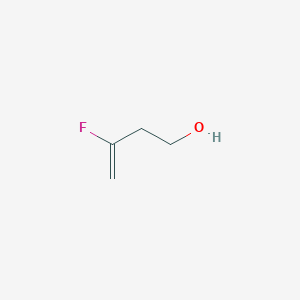
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
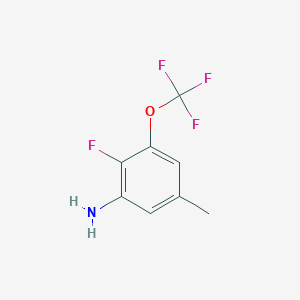
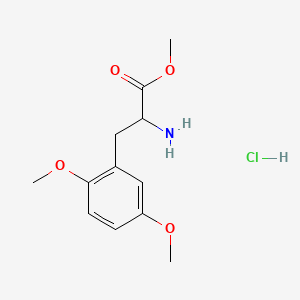
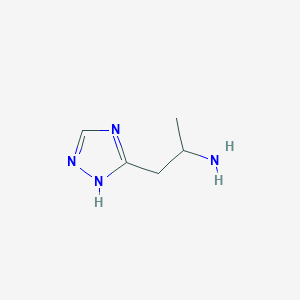
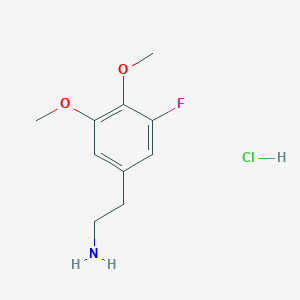
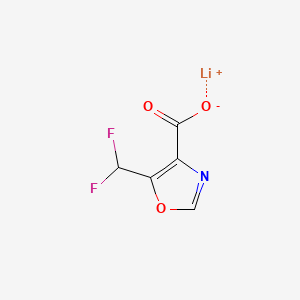
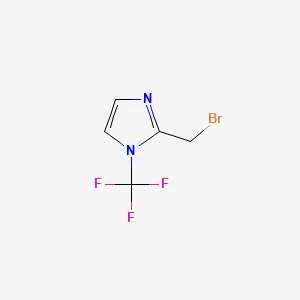
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
